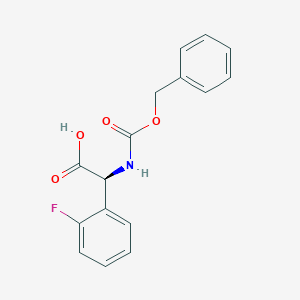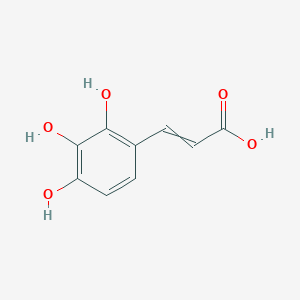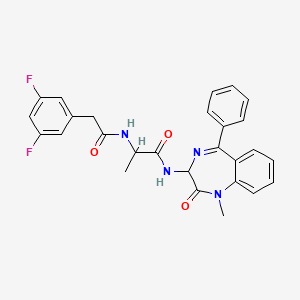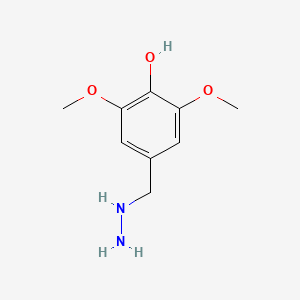
Ethyl 2-(3-aminothietan-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-aminothietan-3-yl)acetate is an organic compound with the molecular formula C7H13NO2S It is a derivative of thietane, a four-membered sulfur-containing ring, and features an ethyl ester group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-aminothietan-3-yl)acetate typically involves the reaction of ethyl 2-(oxetan-3-ylidene)acetate with an appropriate amine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-aminothietan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or signaling molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of ethyl 2-(3-aminothietan-3-yl)acetate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino group may facilitate binding to active sites, while the ester group could undergo hydrolysis to release active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the amino and thietane groups.
Methyl 2-(thiomorpholin-3-yl)acetate: Another sulfur-containing ester with a different ring structure.
Ethyl 2-(3-aminooxetan-3-yl)acetate: A similar compound with an oxetane ring instead of a thietane ring.
Uniqueness
Ethyl 2-(3-aminothietan-3-yl)acetate is unique due to its combination of a thietane ring and an amino group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
ethyl 2-(3-aminothietan-3-yl)acetate |
InChI |
InChI=1S/C7H13NO2S/c1-2-10-6(9)3-7(8)4-11-5-7/h2-5,8H2,1H3 |
Clé InChI |
NVHMSYJQAFHFMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CSC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12438147.png)
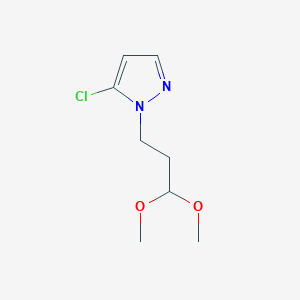
![[(3,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B12438154.png)


![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)
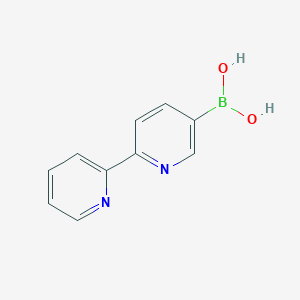
![3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12438172.png)
![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate](/img/structure/B12438180.png)
